

# Spectroscopic Analysis of Ditetradecyl Adipate: A Technical Guide

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## Compound of Interest

Compound Name: Ditetradecyl adipate

Cat. No.: B15345863

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for **Ditetradecyl adipate**, a diester of adipic acid and tetradecanol. The information herein is designed to assist researchers and professionals in the identification, characterization, and quality control of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not publicly available, this guide presents predicted data based on the compound's chemical structure and spectroscopic principles of similar long-chain esters.

## Chemical Structure and Properties

**Ditetradecyl adipate** possesses the chemical formula  $C_{34}H_{66}O_4$  and a molecular weight of 538.9 g/mol. Its structure consists of a central adipic acid core esterified with two 14-carbon tetradecyl chains. This structure gives the molecule its characteristic lipophilic nature.

## Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **Ditetradecyl adipate**.

### $^{13}C$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^{13}C$  NMR Chemical Shifts for **Ditetradecyl Adipate**

Carbon Atom	Chemical Shift ( $\delta$ ) ppm	Multiplicity
C=O (Ester Carbonyl)	173-174	Singlet
-CH <sub>2</sub> -O- (Methylene adjacent to oxygen)	64-65	Triplet
-CH <sub>2</sub> -C=O (Methylene adjacent to carbonyl)	34-35	Triplet
-(CH <sub>2</sub> ) <sub>n</sub> - (Bulk methylene groups of tetradecyl chain)	29-30	Multiplet
-CH <sub>2</sub> -CH <sub>2</sub> -O-	28-29	Triplet
-CH <sub>2</sub> -CH <sub>2</sub> -C=O	24-25	Triplet
-CH <sub>2</sub> -CH <sub>3</sub> (Terminal methylene of tetradecyl chain)	22-23	Triplet
-CH <sub>3</sub> (Terminal methyl of tetradecyl chain)	14-15	Quartet

## Infrared (IR) Spectroscopy

Table 2: Expected Infrared Absorption Bands for **Ditetradecyl Adipate**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
2920-2930	C-H stretch (alkane)	Strong
2850-2860	C-H stretch (alkane)	Strong
1735-1745	C=O stretch (ester)	Strong, Sharp
1460-1470	C-H bend (alkane)	Medium
1170-1250	C-O stretch (ester)	Strong

## Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for **Ditetradecyl Adipate**

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion
538.5	$[M]^+$ (Molecular Ion)
341.3	$[M - C_{14}H_{29}O]^+$
201.2	$[C_{14}H_{29}O]^+$
149.1	$[C_6H_{10}O_4 + H]^+$ (Protonated Adipic Acid)
129.1	McLafferty Rearrangement Product
57.1	$[C_4H_9]^+$
43.1	$[C_3H_7]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of long-chain esters like **Ditetradecyl adipate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Ditetradecyl adipate** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ , deuterated chloroform). The sample should be free of particulate matter.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^{13}C$  NMR Acquisition:
  - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
  - Acquisition Parameters:
    - Spectral Width: 0-200 ppm
    - Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
    - Relaxation Delay (d1): 2 seconds.

- Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat (Liquid Film): If the sample is a viscous liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
  - Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl<sub>4</sub>) that has minimal IR absorbance in the regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Background Scan: Record a background spectrum of the salt plates or the solvent.
  - Sample Scan: Record the spectrum of the prepared sample.
  - Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
  - Spectral Range: Typically 4000-400 cm<sup>-1</sup>.

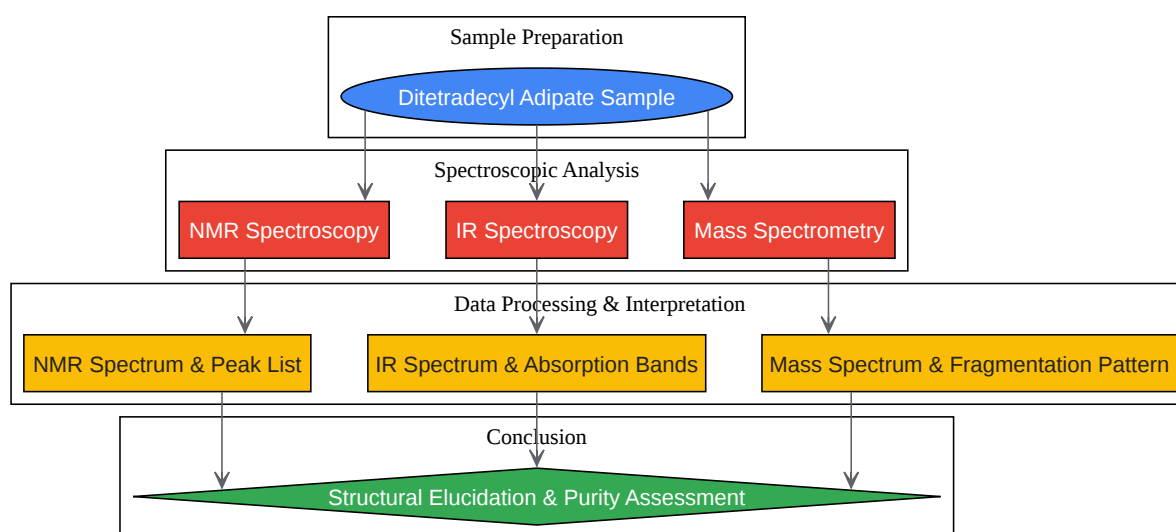
## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Direct Infusion or Gas Chromatography-Mass Spectrometry (GC-MS). For a high molecular weight, low volatility compound like **Ditetradecyl adipate**, direct infusion with a suitable ionization source is common.
- Ionization: Employ a soft ionization technique to preserve the molecular ion.
  - Electron Ionization (EI): Can be used, but may lead to extensive fragmentation.

- Electrospray Ionization (ESI) or Chemical Ionization (CI): Often preferred for larger molecules to minimize fragmentation and clearly observe the molecular ion.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g.,  $m/z$  50-600).

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Ditetradecyl adipate**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **Ditetradecyl adipate**. For definitive identification and characterization, it is always recommended to obtain experimental data on a purified sample. The protocols and predicted data herein should serve as a valuable reference for researchers working with this and similar long-chain ester compounds.

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